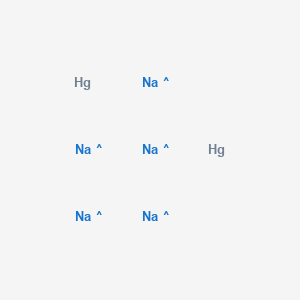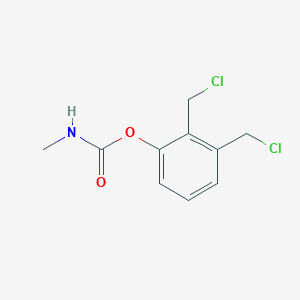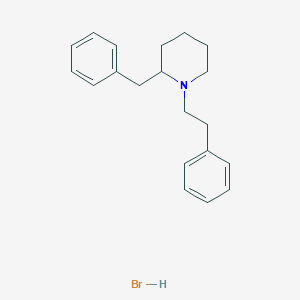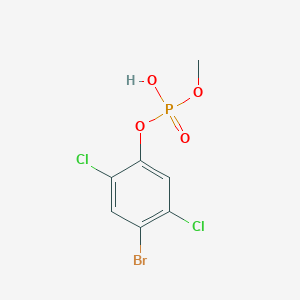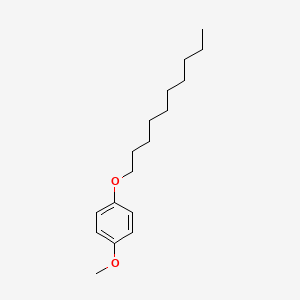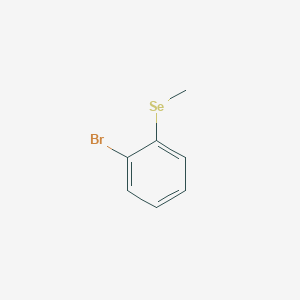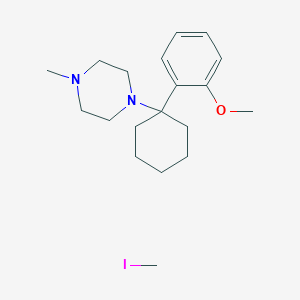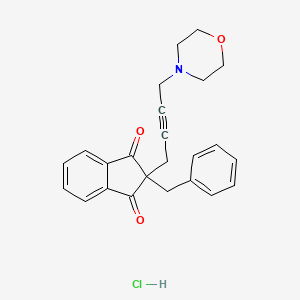![molecular formula C10H15N5O2 B14711315 2-Methyl-4-[(7H-purin-6-yl)amino]butane-1,2-diol CAS No. 23377-06-2](/img/structure/B14711315.png)
2-Methyl-4-[(7H-purin-6-yl)amino]butane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-[(7H-purin-6-yl)amino]butane-1,2-diol is a chemical compound with the molecular formula C10H15N5O. It is known for its unique structure, which includes a purine base attached to a butane diol chain. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[(7H-purin-6-yl)amino]butane-1,2-diol typically involves the reaction of a purine derivative with a butane diol precursor. One common method involves the use of 6-chloropurine as the starting material, which undergoes nucleophilic substitution with 2-methyl-4-aminobutane-1,2-diol under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-4-[(7H-purin-6-yl)amino]butane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the butane diol chain can be oxidized to form carbonyl compounds.
Reduction: The purine ring can be reduced under specific conditions to form dihydropurine derivatives.
Substitution: The amino group attached to the purine ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes from the butane diol chain.
Reduction: Formation of dihydropurine derivatives.
Substitution: Formation of N-substituted purine derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-4-[(7H-purin-6-yl)amino]butane-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes due to its structural similarity to nucleotides.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Methyl-4-[(7H-purin-6-yl)amino]butane-1,2-diol involves its interaction with specific molecular targets. The purine moiety allows it to mimic natural nucleotides, potentially interfering with nucleic acid synthesis or enzyme activity. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-4-[(1H-purin-6-yl)amino]but-2-en-1-ol
- (2S)-2-Methyl-4-[(1H-purin-6-ylamino)-1-butanol]
Uniqueness
2-Methyl-4-[(7H-purin-6-yl)amino]butane-1,2-diol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
23377-06-2 |
|---|---|
Fórmula molecular |
C10H15N5O2 |
Peso molecular |
237.26 g/mol |
Nombre IUPAC |
2-methyl-4-(7H-purin-6-ylamino)butane-1,2-diol |
InChI |
InChI=1S/C10H15N5O2/c1-10(17,4-16)2-3-11-8-7-9(13-5-12-7)15-6-14-8/h5-6,16-17H,2-4H2,1H3,(H2,11,12,13,14,15) |
Clave InChI |
YDMIQQOLXNRFHF-UHFFFAOYSA-N |
SMILES canónico |
CC(CCNC1=NC=NC2=C1NC=N2)(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




